molecular formula C8H12F3NO6 B11826597 2,2,2-trifluoro-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

2,2,2-trifluoro-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

Cat. No.: B11826597
M. Wt: 275.18 g/mol
InChI Key: AIJZHZABXNACMO-KVTDHHQDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Deoxy-2-trifluoroacetamido-D-glucose can be synthesized through the reaction of trifluoroacetic acid with 2-deoxy-D-glucose. The reaction typically involves the use of trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction conditions usually require a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 2-deoxy-2-trifluoroacetamido-D-glucose involves large-scale synthesis under cGMP (current Good Manufacturing Practice) conditions. This ensures the high purity and quality of the compound, which is essential for its application in biomedical research .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2-trifluoroacetamido-D-glucose undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and substitution reagents such as sodium azide. The reactions typically require controlled temperatures and pH to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various aldehydes and substituted derivatives, which can be used for further chemical modifications .

Scientific Research Applications

2-Deoxy-2-trifluoroacetamido-D-glucose has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Deoxy-2-trifluoroacetamido-D-glucose is unique due to its trifluoroacetamido group, which provides distinct chemical properties and biological activities compared to other glucose analogs. This uniqueness makes it particularly valuable in studying glycosylation and its related diseases.

Properties

Molecular Formula

C8H12F3NO6

Molecular Weight

275.18 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C8H12F3NO6/c9-8(10,11)7(18)12-3(1-13)5(16)6(17)4(15)2-14/h1,3-6,14-17H,2H2,(H,12,18)/t3-,4-,5-,6-/m1/s1

InChI Key

AIJZHZABXNACMO-KVTDHHQDSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=O)NC(=O)C(F)(F)F)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)NC(=O)C(F)(F)F)O)O)O)O

Origin of Product

United States

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